3'-Methylepicatechin-5-sulfate

Description

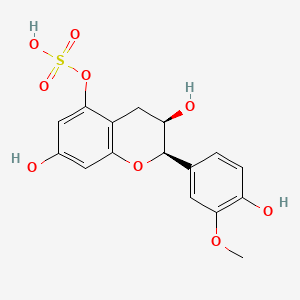

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9S/c1-23-15-4-8(2-3-11(15)18)16-12(19)7-10-13(24-16)5-9(17)6-14(10)25-26(20,21)22/h2-6,12,16-19H,7H2,1H3,(H,20,21,22)/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUHNDPCTCXKQO-MLGOLLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3OS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009417 | |

| Record name | 3'-Methylepicatechin-5-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373035-55-2 | |

| Record name | 3'-Methylepicatechin-5-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373035552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methylepicatechin-5-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-METHYLEPICATECHIN-5-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT47B0549Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Characterization of 3 Methylepicatechin 5 Sulfate

Strategies for De Novo Chemical Synthesis

The de novo chemical synthesis of 3'-Methylepicatechin-5-sulfate is a multi-step process that requires precise control over regioselectivity to introduce the methyl and sulfate (B86663) groups at the desired positions on the epicatechin backbone. This is achieved through the strategic use of protecting groups.

Orthogonally Protected Epicatechin Intermediate Synthesis

A key strategy in the synthesis of specific epicatechin metabolites is the use of orthogonally protected intermediates. researchgate.netmarscocoascience.com This approach involves protecting the various hydroxyl groups on the epicatechin molecule with different chemical moieties that can be removed under distinct reaction conditions. This allows for the selective deprotection of a single hydroxyl group at a time, enabling site-specific modification.

For the synthesis of this compound, an epicatechin intermediate would be required where the hydroxyl group at the 3'-position is methylated, and the hydroxyl group at the 5-position is available for sulfation, while all other hydroxyl groups remain protected. Researchers have developed enantioselective syntheses of various orthogonally protected (-)-epicatechin (B1671481) and its 3'- or 4'-O-methylated derivatives. researchgate.netmarscocoascience.com In these methods, specific phenolic hydroxyls are often protected with groups like methoxymethyl (MOM) or p-methoxybenzyl (PMB), while others are protected as benzyl (B1604629) ethers. researchgate.netmarscocoascience.com The selective removal of these protecting groups is a critical step in the synthetic pathway. researchgate.netmarscocoascience.com For instance, the MOM group can be removed under acidic conditions, while the PMB group can be cleaved using specific reagents, allowing for the targeted functionalization of the deprotected hydroxyl group. acs.org

Regioselective Sulfation Methodologies for Flavan-3-ols

Once the desired orthogonally protected and methylated epicatechin intermediate is obtained, the next step is the regioselective sulfation of the free hydroxyl group at the 5-position. The sulfation of flavonoids is a known metabolic pathway, and chemical methods have been developed to mimic this process. wikipedia.org

Cytosolic sulfotransferases (SULTs) are enzymes responsible for sulfation in vivo, and they often exhibit position-specificity. mdpi.comnih.gov Chemical synthesis, however, requires the use of sulfating agents under controlled conditions to achieve regioselectivity. Various methods have been explored for the sulfation of phenolic compounds. While direct sulfation of unprotected flavonoids often leads to a mixture of isomers, the use of protected intermediates ensures that the sulfation occurs at the intended position. google.comgoogle.com The choice of sulfating agent and reaction conditions is critical to avoid side reactions and ensure a good yield of the desired sulfated product.

Site-Specific Methylation Protocols

Site-specific methylation is another crucial step in the synthesis of this compound. The methylation of catechins can result in a mixture of 3'-O-methyl and 4'-O-methyl isomers. nih.gov To achieve site-specificity, methylation is often performed on a protected epicatechin derivative where only the 3'-hydroxyl group is available for reaction.

Chemical methylation can be carried out using reagents like trimethylsilyldiazomethane (B103560) (TMSD). nih.gov Alternatively, enzymatic approaches using catechol-O-methyltransferase (COMT) can be employed, which often provide high regioselectivity. mdpi.commdpi.com The synthesis of methylated standards is essential for their unequivocal identification in biological samples. nih.govfigshare.com

Structural Elucidation and Confirmation of Synthesized Standards

Following the synthesis, it is imperative to rigorously confirm the structure and purity of the synthesized this compound. This involves a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to unambiguously assign all the proton and carbon signals in the molecule. acs.org These assignments provide definitive proof of the locations of the methyl and sulfate groups on the epicatechin skeleton. For sulfated flavonoids, the attachment of a sulfate group causes a characteristic downfield shift in the chemical shift of the neighboring carbon atom in the ¹³C NMR spectrum. mdpi.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is used to confirm the molecular weight and fragmentation pattern of the synthesized compound. nih.govnih.gov The mass spectrum will show the molecular ion corresponding to the mass of this compound. nih.gov The fragmentation pattern in the MS/MS spectrum can provide further structural information, such as the loss of the sulfate group (SO₃), which is a characteristic fragmentation for sulfated flavonoids. mdpi.com

Table 1: Spectroscopic Data for Flavan-3-ol Derivatives

| Compound | Technique | Key Observations | Reference |

| Epicatechin Glucuronides and Sulfates | ¹H NMR, ¹³C NMR, 2D NMR | Unambiguous assignment of all signals, confirming the position of conjugation. | acs.org |

| O-Methyl-(-)-epicatechin-O-sulfate metabolites | High-Resolution MS, MS/MS | O-methylation affects fragmentation patterns, allowing for isomer identification. | nih.gov |

| Sulfated Flavonoids | ¹³C NMR | The sulfate group causes a characteristic chemical shift in neighboring carbons. | mdpi.com |

| 3'-O-Methyl-(-)-epicatechin-5-O-sulphate | Computed Properties | Molecular Formula: C₁₆H₁₆O₇S, Molecular Weight: 352.4 g/mol . | nih.gov |

Chromatographic Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of the synthesized compound and to separate it from any starting materials, by-products, or isomers. researchgate.netresearchgate.net Reversed-phase HPLC methods have been specifically developed for the baseline separation of epicatechin glucuronides and sulfates. acs.org The use of a suitable column, such as a C18 or a specialized biphenyl (B1667301) column, and an optimized mobile phase gradient is crucial for achieving good separation. mdpi.comnih.gov

The development of a robust chromatographic method is essential not only for purity assessment but also for the accurate quantification of the metabolite in biological matrices. mdpi.comnih.gov The retention time of the synthesized standard can then be compared with that of the metabolite detected in biological samples to confirm its identity.

Table 2: Chromatographic Methods for Flavan-3-ol Metabolite Separation

| Technique | Column | Mobile Phase | Application | Reference |

| Reversed-Phase HPLC | Not specified | Not specified | Baseline separation of epicatechin glucuronides and sulfates. | acs.org |

| LC-MS/MS | Phenomenex Kinetex® biphenyl | Water and methanol (B129727) with 0.1% acetic acid | Separation of green tea catechins and their metabolites. | mdpi.com |

| HPLC | Phenyl column | Aqueous mobile phase with β-cyclodextrin | Chiral separation of catechin (B1668976) and epicatechin. | researchgate.net |

| LC-MS/MS | Synergy Hydro-RP 80R | Gradient of methanol in water with formic acid | Separation of catechins and proanthocyanidins. | nih.gov |

Enzymatic Synthesis and in Vitro Biotransformation Pathways

Identification and Characterization of Enzymes Involved in Methylation

The methylation of (-)-epicatechin (B1671481) is a critical metabolic conversion, primarily targeting the catechol structure of the B-ring. This reaction is catalyzed by Catechol-O-methyltransferases (COMTs).

Catechol-O-methyltransferases are enzymes that play a crucial role in the inactivation and metabolism of various endogenous and exogenous catechol-containing compounds. nih.gov In the context of flavonoid metabolism, COMTs catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety.

Table 1: Inhibitory Effects of Catechins on COMT-Mediated Methylation

This table summarizes the concentration of catechin (B1668976) and epicatechin required to inhibit the methylation of catechol estrogens by 50% (IC50), indicating they are substrates and inhibitors of this enzyme.

| Compound | Substrate for Methylation | IC50 for 2-OH-E2 Methylation (µM) | IC50 for 4-OH-E2 Methylation (µM) |

|---|---|---|---|

| Catechin | 2-OH-E2 | 14-17 | 5-7 |

| Epicatechin | 4-OH-E2 | 44-65 | 10-18 |

Data sourced from studies on the inhibitory effects of tea catechins on human liver cytosolic COMT. aacrjournals.org

Identification and Characterization of Enzymes Involved in Sulfation

Following methylation, the resulting 3'-O-methyl-(-)-epicatechin undergoes sulfation, a conjugation reaction that increases its water solubility and facilitates its excretion. This process is mediated by sulfotransferases.

Sulfotransferases (SULTs) are a superfamily of phase II enzymes that catalyze the sulfation of numerous compounds, including hormones, neurotransmitters, and xenobiotics like flavonoids. nih.gov Sulfation is a major metabolic pathway for (-)-epicatechin and its metabolites in humans. researchgate.net

Studies have systematically identified the human cytosolic SULT enzymes capable of catalyzing the sulfation of epicatechin. Of the thirteen known human SULTs, SULT1A1, SULT1A3, and SULT1C4 have been shown to display sulfating activity towards epicatechin. thieme-connect.comnih.gov SULT1A1, which is the main isoform in the human liver, is considered the major enzyme responsible for the sulfation of epicatechin. researchgate.netthieme-connect.com In the intestine, both SULT1A1 and SULT1A3 contribute significantly to this metabolic process. researchgate.net These enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. For 3'-O-methyl-(-)-epicatechin, the sulfation occurs on the A-ring, leading to the formation of 3'-Methylepicatechin-5-sulfate. hmdb.ca

Table 2: Human Cytosolic Sulfotransferases (SULTs) Active Towards Epicatechin

This table lists the specific SULT isoforms that have been identified to catalyze the sulfation of epicatechin.

| SULT Isoform | Tissue Expression | Activity towards Epicatechin |

|---|---|---|

| SULT1A1 | Liver, Intestine | Major activity |

| SULT1A3 | Intestine | Significant activity |

| SULT1C4 | Fetal tissues, minor in adult liver | Detected activity |

Data compiled from systematic screens of human SULTs. thieme-connect.comnih.gov

Optimized Enzymatic Production Systems for this compound

The enzymatic production of this compound requires a carefully controlled system that facilitates the sequential actions of COMT and a specific SULT. While literature on the large-scale production of this specific metabolite is limited, principles from related enzymatic syntheses can be applied to devise an optimized system.

Optimizing an enzymatic synthesis involves manipulating several parameters to maximize product yield and ensure the desired specificity. For a two-step synthesis of this compound, conditions would need to be optimized for both the COMT-catalyzed methylation and the SULT-catalyzed sulfation.

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. COMT activity for epicatechin methylation has been demonstrated under physiological conditions. researchgate.net Flavonoid sulfotransferases typically exhibit optimal activity at a pH between 6.0 and 8.5. nih.gov A compromise pH or a two-step reaction with adjusted pH for each stage would be necessary.

Substrate and Cofactor Concentration: The molar ratio of the initial substrate, (-)-epicatechin, to the methyl donor, SAM, is critical for the first reaction. Subsequently, the concentration of the sulfonate donor, PAPS, will influence the efficiency of the sulfation step.

Enzyme Concentration: The amount of COMT and SULT enzyme used will directly impact the reaction rate. Optimization studies for other enzymatic syntheses often use response surface methodology to determine the ideal enzyme load. researchgate.netresearchgate.net

Reaction Time: The incubation time for each enzymatic step needs to be sufficient to allow for maximum conversion without product degradation.

The specific structure of this compound is a direct result of the substrate specificity and regioselectivity of the enzymes involved.

COMT Specificity: COMT specifically recognizes the catechol structure on the B-ring of flavonoids. While it can methylate both the 3'- and 4'-hydroxyl groups, studies on epicatechin show a preference for the 3'-position. researchgate.netresearchgate.net This selectivity is crucial for forming the correct methylated intermediate.

SULT Regioselectivity: SULT enzymes exhibit regioselectivity, meaning they preferentially sulfate (B86663) specific hydroxyl groups on the flavonoid scaffold. Once the 3'-hydroxyl group is methylated, it is no longer available for sulfation. Research on the enzymatic synthesis of a related metabolite, 3′-O-methyl-epicatechin-5-O-glucuronide, has shown that after methylation at the 3'-position, glucuronidation occurs at the 5-position on the A-ring. nih.gov This suggests a similar regioselectivity for sulfotransferases, where the 5- and 7-hydroxyl groups of the A-ring become the primary targets for conjugation after the B-ring catechol has been methylated. The formation of the 5-sulfate isomer indicates a specific SULT isoform's preference for this position on the 3'-methylated epicatechin substrate.

Metabolic Pathways and Biotransformation of Epicatechin to 3 Methylepicatechin 5 Sulfate

Formation in Biological Models

The metabolism of epicatechin to its methylated and sulfated derivatives has been investigated in various biological models, providing insights into the sites and mechanisms of these transformations.

Animal Models: Animal models, particularly rats, have been employed to study the in vivo metabolism of epicatechin. nih.gov However, it is important to note that there are significant species-dependent differences in epicatechin metabolism. nih.gov For instance, rats produce a different profile of structurally related (-)-epicatechin (B1671481) metabolites (SREMs) compared to humans, with a notable absence of sulfated metabolites in some studies. researchgate.net This highlights the importance of using human studies to fully understand the metabolic fate of epicatechin. researchgate.net In a mouse model of diet-induced obesity, the metabolic effects of (+)-epicatechin were investigated, indicating the use of animal models to understand the broader physiological impacts of epicatechin and its isomers. nih.gov

Human Studies: Human clinical studies provide the most relevant data on the in vivo metabolism of epicatechin. Following oral intake of epicatechin, a variety of metabolites appear in the plasma and urine. nih.govnih.gov These include glucuronidated, sulfated, and methylated forms of epicatechin. nih.gov Studies using an intestinal perfusion technique in healthy humans have shown that a significant portion of (-)-epicatechin is absorbed in the jejunum and undergoes conjugation, with sulfates being the predominant conjugates effluxed back into the intestinal lumen. researchgate.net Analysis of human urine samples has identified 3'-O-methyl-(-)-epicatechin-5-O-sulphate as one of the main O-methyl-(-)-epicatechin-sulfate metabolites. nih.gov

Table 1: Formation of Epicatechin Metabolites in Different Biological Models

| Biological Model | Key Findings | Reference(s) |

|---|---|---|

| Caco-2 Cells | Metabolizes epicatechin to 3'-O-methyl-epicatechin. | nih.gov |

| HUVEC & HepG2 Cells | Metabolize epicatechin to 3'-O-methyl-(-)-epicatechin-7-O-sulfate. | researchgate.net |

| Rat Models | Show species-dependent differences in metabolism compared to humans. | nih.govresearchgate.net |

| Human Studies | Extensive formation of methylated and sulfated metabolites, including 3'-O-methyl-(-)-epicatechin-5-O-sulphate, in plasma and urine. | nih.govnih.govnih.gov |

Sequential and Parallel Metabolic Reactions

The biotransformation of epicatechin into 3'-Methylepicatechin-5-sulfate involves a series of enzymatic reactions, primarily methylation and sulfation, which can occur in a sequential or parallel manner. These reactions are part of the body's phase II metabolism, which aims to increase the water solubility of compounds to facilitate their excretion. nih.gov

Methylation and sulfation are key conjugation reactions in the metabolism of flavonoids like epicatechin. nih.gov Methylation, catalyzed by catechol-O-methyltransferase (COMT), typically occurs on the hydroxyl groups of the B-ring. researchgate.net This process can protect flavonoids from rapid hepatic metabolism, thereby increasing their metabolic stability and bioavailability. nih.govresearchgate.net

Sulfation, on the other hand, is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to a hydroxyl group. researchgate.net This modification significantly increases the water solubility of the molecule. nih.gov The interplay between these two processes is complex. Methylation of a hydroxyl group prevents it from being sulfated, and vice versa. The relative activity of COMT and SULTs in different tissues, such as the intestine and liver, will influence the profile of metabolites formed. nih.gov For instance, in the intestine, sulfation appears to be a more dominant metabolic pathway for some flavonoids compared to glucuronidation. nih.gov

The epicatechin molecule has several hydroxyl groups where sulfation can occur, leading to the formation of positional isomers. The specific position of the sulfate (B86663) group can influence the biological activity of the metabolite. One such isomer is 3'-O-methyl-(-)-epicatechin-7-O-sulphate. nih.govhmdb.ca

In human urine, after consumption of epicatechin-rich products, several O-methyl-(-)-epicatechin-O-sulphate metabolites have been identified. Through chemical derivatization and mass spectrometry, researchers have been able to distinguish between these isomers. nih.gov Studies have confirmed that 3'-O-methyl-(-)-epicatechin-5-O-sulphate and 3'-O-methyl-(-)-epicatechin-7-O-sulphate are the major O-methyl-(-)-epicatechin-sulfate metabolites found in humans. nih.gov The formation of these specific isomers is determined by the substrate specificity of the sulfotransferase enzymes involved in their synthesis.

Table 2: Major Methylated and Sulfated Metabolites of Epicatechin in Humans

| Metabolite | Position of Methyl Group | Position of Sulfate Group | Reference(s) |

|---|---|---|---|

| This compound | 3' | 5 | nih.govnih.gov |

| 3'-O-methyl-(-)-epicatechin-7-O-sulphate | 3' | 7 | nih.govnih.gov |

Factors Influencing Metabolite Profile

The metabolic profile of epicatechin, including the formation of this compound, can be influenced by several factors. These include individual genetic variations, gut microbiota composition, and the co-ingestion of other bioactive compounds. nih.gov

The co-administration of other polyphenols can significantly modulate the absorption and metabolism of epicatechin. nih.gov A study using the Caco-2 cell model demonstrated that the presence of other polyphenols can either enhance or inhibit the formation and transport of epicatechin conjugates. nih.gov

For example, when epicatechin was co-incubated with flavonoids like isorhamnetin, kaempferol, and genistein, the transport of 3'-O-methyl-epicatechin to the basolateral side (representing absorption into the bloodstream) was promoted. nih.gov Conversely, co-incubation with quercetin (B1663063) and luteolin (B72000) significantly inhibited the appearance of this metabolite in both the apical (intestinal lumen) and basolateral compartments. nih.gov These interactions are likely due to competition for the same metabolic enzymes (COMT and SULTs) and transport proteins. This suggests that the dietary context in which epicatechin is consumed can play a crucial role in determining its bioavailability and the profile of its circulating metabolites. nih.gov

Table 3: Effect of Co-administered Polyphenols on 3'-O-methyl-epicatechin Formation in Caco-2 Cells

| Co-administered Polyphenol | Effect on 3'-O-methyl-epicatechin Transport | Reference |

|---|---|---|

| Isorhamnetin, Kaempferol, Genistein | Promoted basolateral transport | nih.gov |

| Quercetin, Luteolin | Inhibited both apical and basolateral appearance | nih.gov |

| Flavanols, Chlorogenic acid, Umbelliferone | No significant change in apical efflux compared to control | nih.gov |

Advanced Analytical Methodologies for 3 Methylepicatechin 5 Sulfate

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the quantitative analysis of 3'-Methylepicatechin-5-sulfate. This powerful combination allows for the separation of the analyte from a complex matrix, followed by its highly specific detection and quantification based on its mass-to-charge ratio.

For quantitative studies using tandem mass spectrometry (e.g., a triple quadrupole system), the Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. lcms.cz This technique involves monitoring a specific precursor ion to product ion fragmentation transition for the target analyte. The optimization process is critical and involves selecting a precursor ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode, and identifying the most stable and abundant product ions generated upon collision-induced dissociation (CID).

For this compound (C₁₆H₁₆O₇S, Molecular Weight: 384.36 g/mol ), the precursor ion would be m/z 383. The primary fragmentation would likely involve the loss of the sulfate (B86663) group (SO₃, 80 Da), resulting in a major product ion at m/z 303. Further fragmentation of the m/z 303 ion can yield additional qualifying transitions. The optimization of parameters like collision energy and fragmentor voltage is essential to maximize the signal for each transition. lcms.cz

Table 1: Hypothetical Optimized MRM Transitions for this compound Quantification

| Parameter | Transition 1 (Quantifier) | Transition 2 (Qualifier) |

|---|---|---|

| Precursor Ion (m/z) | 383.1 | 383.1 |

| Product Ion (m/z) | 303.1 | e.g., 137.0 |

| Dwell Time (ms) | 100 | 50 |

| Fragmentor Voltage (V) | 140 | 140 |

| Collision Energy (eV) | 25 | 35 |

Note: This table is illustrative, based on the compound's structure. Actual values require experimental optimization.

Distinguishing between sulfate positional isomers, such as 3'-O-methyl-(-)-epicatechin-5-O-sulfate and 3'-O-methyl-(-)-epicatechin-7-O-sulfate, is a significant analytical challenge as they share the same mass and often exhibit similar chromatographic behavior. nih.gov High-Resolution Mass Spectrometry (HRMS), for instance using Orbitrap or TOF analyzers, provides highly accurate mass measurements, which aids in confirming elemental composition but is insufficient on its own for isomer differentiation.

The key to differentiation lies in combining HRMS with multistage tandem mass spectrometry (MSⁿ) and chemical derivatization. nih.gov Research has shown that O-methylation of the remaining free hydroxyl groups on the isomeric sulfates using an agent like trimethylsilyldiazomethane (B103560) leads to distinct fragmentation patterns. This derivatization alters the charge delocalization within the ions, causing the isomers to produce unique diagnostic fragment ions in MSⁿ analysis, thereby allowing for their unambiguous identification. nih.gov

Sample Preparation Techniques from Biological Matrices

The extraction of this compound from biological matrices like plasma or urine is a critical step to remove interferences such as proteins, lipids, and salts that can compromise the analytical results.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex samples. nih.govscispace.com For a polar, sulfated compound like this compound, a mixed-mode or polymeric reversed-phase sorbent is often effective. An example is an innovative polymeric material that is water-wettable and does not require conditioning, simplifying the extraction procedure. nih.gov

A typical SPE protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. nih.gov

Table 2: Example SPE Protocol for this compound

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Pass methanol (B129727) followed by water through the SPE cartridge. | To activate the sorbent material. |

| Sample Loading | Load pre-treated biological sample (e.g., diluted urine). | To adsorb the analyte onto the sorbent. |

| Washing | Wash with a weak organic solvent (e.g., 5% methanol in water). | To remove hydrophilic interferences. |

| Elution | Elute with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol, possibly with a modifier). | To desorb and collect the purified analyte. |

Chemical derivatization can be employed to improve analytical performance. For structural analysis, particularly to differentiate isomers, derivatization is invaluable. Trimethylsilyldiazomethane (TMSD) has been successfully used as a derivatizing agent for O-methyl-(-)-epicatechin-O-sulfate metabolites. nih.gov TMSD is a safer, non-explosive alternative to diazomethane (B1218177) for the O-methylation of phenols. nih.govresearchgate.net

In the context of this compound analysis, TMSD methylates the free hydroxyl groups on the molecule. When the derivatized isomers are subjected to tandem mass spectrometry, they produce different fragmentation patterns compared to their underivatized forms and, more importantly, compared to each other. nih.gov This difference in fragmentation allows for the clear identification of the sulfate group's position. nih.gov

Chromatographic Separation Technologies (e.g., Reversed-Phase High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

The separation of this compound from its isomers and other metabolites is typically achieved using reversed-phase chromatography. acs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizes a nonpolar stationary phase (most commonly C18) and a polar mobile phase. nih.govnih.gov For polar, charged compounds like sulfates, the mobile phase is often acidified (e.g., with formic or acetic acid) to suppress ionization and improve peak shape. mdpi.comthaiscience.info A gradient elution, where the proportion of organic solvent (like acetonitrile or methanol) in the mobile phase is increased over time, is typically required to elute all compounds of interest with good resolution. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns packed with smaller particles (typically sub-2 µm). researchgate.net This results in significantly higher separation efficiency, resolution, and speed. researchgate.net A UPLC system can shorten analysis times by up to nine times compared to a conventional HPLC system, while maintaining or improving separation performance, making it highly suitable for high-throughput analysis of metabolites like this compound. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3'-O-methyl-(-)-epicatechin-5-O-sulfate |

| 3'-O-methyl-(-)-epicatechin-7-O-sulfate |

| Acetonitrile |

| Acetic acid |

| Diazomethane |

| Epicatechin |

| Formic acid |

| Methanol |

Mechanistic Investigations of Biological Activity of 3 Methylepicatechin 5 Sulfate in Vitro Models

Modulation of Cellular Stress Responses

Detailed in vitro studies specifically investigating the influence of 3'-Methylepicatechin-5-sulfate on cellular stress response pathways are not extensively documented. Research has predominantly centered on its precursor, 3'-O-methyl epicatechin, which has demonstrated protective effects against oxidative stress and apoptosis. However, direct evidence for the sulfated form is lacking.

Protection Against Oxidative Stress-Induced Cellular Damage

Currently, there is a notable absence of published research specifically examining the capacity of this compound to protect cells from damage induced by oxidative stress in vitro. While its parent compound, epicatechin, and the related metabolite, 3'-O-methyl epicatechin, have been shown to afford protection to human fibroblasts against oxidative insults, it remains to be scientifically validated whether the addition of a sulfate (B86663) group at the 5-position of 3'-Methylepicatechin alters this activity.

Inhibition of Apoptotic Pathways (e.g., Caspase-3 Activity)

Similar to the gap in knowledge regarding oxidative stress, direct in vitro evidence of this compound's ability to inhibit apoptotic pathways, such as the activity of caspase-3, is not available in the current body of scientific literature. Studies on 3'-O-methyl epicatechin have indicated an inhibitory effect on hydrogen peroxide-induced cell death and a suppression of caspase-3 activity. Future research is necessary to determine if this compound shares these anti-apoptotic properties.

Antioxidant Modulatory Potential

The antioxidant capabilities of flavonoid metabolites are of significant interest, as methylation and sulfation can alter their chemical properties and biological activity.

Direct Free Radical Scavenging Activity (In Vitro)

Specific data on the direct free radical scavenging activity of this compound is not yet available. However, research on related compounds provides some insight. A study on various epicatechin monosulfates, including epicatechin-5-sulfate (the un-methylated analog of the compound of interest), demonstrated that sulfation generally leads to a decrease in antioxidant activity compared to the parent epicatechin. Despite this reduction, these sulfated metabolites retained significant radical scavenging capabilities at physiological pH. It is plausible that this compound exhibits similar characteristics, but dedicated studies are required for confirmation.

Metal Chelation Capacity (In Vitro)

The ability of a compound to chelate metal ions is a key aspect of its antioxidant potential, as it can prevent the generation of highly reactive free radicals. There are currently no specific in vitro studies that have evaluated the metal chelation capacity of this compound.

Enzyme Inhibition Relevant to Oxidative Processes (In Vitro)

The potential for this compound to inhibit enzymes involved in oxidative processes has not been specifically investigated in vitro. Research into the enzymatic interactions of this particular metabolite is a necessary step to fully understand its biological role.

Structure-Activity Relationship Considerations for Methylated and Sulfated Flavan-3-ols

The biological activity of flavan-3-ols is intricately linked to their chemical structure. The processes of methylation and sulfation, which occur during metabolism, result in structural modifications that can significantly alter the bioactivity of the parent compounds. Understanding these structure-activity relationships (SAR) is essential for predicting the physiological effects of metabolites like this compound.

The key structural features of flavan-3-ols that determine their biological activity include the number and position of hydroxyl (-OH) groups, the presence of a galloyl moiety, and the stereochemistry of the C-ring.

Impact of Methylation:

Methylation involves the addition of a methyl (-CH3) group to a hydroxyl group, a reaction often catalyzed by COMT. In the case of this compound, methylation occurs at the 3'-position of the B-ring.

Antioxidant Activity: The antioxidant capacity of flavan-3-ols is largely dependent on the presence of free hydroxyl groups, particularly the catechol structure on the B-ring. Methylation at the 3'-position removes one of these hydroxyl groups, which can lead to a reduction in radical scavenging activity compared to the parent epicatechin. nih.gov However, the remaining hydroxyl group at the 4'-position can still contribute to antioxidant effects, albeit potentially to a lesser extent. portlandpress.com

Enzyme Interactions: Methylation can influence how a molecule fits into the active site of an enzyme. For some enzymes, methylation may enhance binding and inhibitory activity, while for others, it may decrease it. The increased lipophilicity resulting from methylation can also affect cellular uptake and interaction with membrane-bound proteins.

Impact of Sulfation:

Sulfation is the addition of a sulfate (-SO3H) group to a hydroxyl group, a process mediated by sulfotransferases (SULTs). In this compound, this occurs at the 5'-position of the A-ring.

Solubility and Bioavailability: Sulfation significantly increases the water solubility of flavonoids, which can affect their distribution and excretion. While this modification is generally considered a detoxification pathway, sulfated metabolites can still possess biological activity.

Antioxidant and Anti-inflammatory Activity: Similar to methylation, sulfation blocks a hydroxyl group, which can diminish the direct antioxidant capacity of the molecule. However, some studies suggest that sulfated flavonoids can still exert biological effects through mechanisms other than direct radical scavenging, such as modulating cell signaling pathways. The introduction of a negatively charged sulfate group can also influence interactions with proteins and receptors.

Future Research Trajectories

Elucidation of Novel Metabolic Pathways and Metabolite Identifications

While 3'-Methylepicatechin-5-sulfate is a known product of epicatechin metabolism, its own metabolic fate remains largely unexplored. Future research must extend beyond its identification and delve into its potential for further biotransformation. A primary objective is to investigate whether this sulfated metabolite is a terminal excretion product or a substrate for further enzymatic reactions.

Key research questions include:

Secondary Conjugation: Can this compound undergo additional conjugation reactions, such as glucuronidation at other free hydroxyl groups? Identifying novel dual-conjugated metabolites (sulfate-glucuronide) is a critical next step.

Microbiota Interactions: What is the role of the gut microbiota in the metabolism of this compound? It is plausible that intestinal bacteria possess sulfatases that can deconjugate this metabolite, releasing 3'-O-methylepicatechin back into circulation or for further microbial degradation into smaller phenolic compounds.

Enterohepatic Circulation: Investigating the potential for this compound to undergo enterohepatic recirculation is essential. This would involve its excretion in bile, potential modification by the gut microbiome, and reabsorption into the bloodstream, which would have significant implications for its bioavailability and biological activity.

Isomer Identification: A significant challenge in flavonoid metabolism is the definitive identification of positional isomers. nih.gov Future work should focus on conclusively differentiating 3'-O-methyl-(-)-epicatechin-5-O-sulfate from other potential isomers, such as 3'-O-methyl-(-)-epicatechin-7-O-sulfate, in various biological samples. nih.govnih.gov

These investigations will require sophisticated in vivo studies, potentially using isotopically labeled precursors, to trace the complete metabolic pathway of this compound.

| Research Area | Objective | Potential Outcome |

| Secondary Metabolism | Identify further conjugation or degradation products. | A more complete map of the epicatechin metabolic pathway. |

| Gut Microbiome Interaction | Determine the role of microbial enzymes in its transformation. | Understanding the influence of gut health on flavonoid metabolite profiles. |

| Pharmacokinetics | Elucidate its absorption, distribution, and excretion dynamics. | Insight into the bioavailability and residence time of the metabolite in the body. |

Development of Integrated Analytical Platforms for Complex Metabolome Analysis

The inherent complexity of the human metabolome, coupled with the challenge of distinguishing between numerous flavonoid isomers, necessitates the development of more powerful and integrated analytical platforms. cambridge.orgcambridge.org Future analytical strategies should move towards a multi-technique approach to enhance the accuracy of both identification and quantification of this compound and its related metabolites.

Future platforms should integrate:

Advanced Liquid Chromatography (LC): Ultra-high-performance liquid chromatography (UHPLC) for superior resolution and faster analysis times. The development of novel stationary phases could further improve the separation of closely related isomers.

High-Resolution Mass Spectrometry (HR-MS): Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are crucial for obtaining accurate mass measurements, which aids in the confident identification of metabolites. dovepress.com

Tandem Mass Spectrometry (MS/MS): Multi-stage MS (MSn) experiments are vital for structural elucidation. nih.gov Creating comprehensive MS/MS spectral libraries for authenticated standards of sulfated flavonoid metabolites is a critical need.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled structural information and is the gold standard for the unambiguous identification of metabolite structures, including the precise location of the sulfate (B86663) group.

Chemical and Enzymatic Derivatization: The use of techniques like chemical O-methylation can alter fragmentation patterns in MS analysis, helping to pinpoint the position of sulfate groups on the flavonoid skeleton. nih.gov However, there is a recognized issue that many (methyl)epicatechin-sulfates are poor substrates for commercial sulfatases, making enzymatic hydrolysis for quantification unreliable and necessitating direct measurement via LC-MS/MS. nih.gov

The goal is to create a streamlined workflow that combines these techniques for a comprehensive "metabolite fingerprinting" and "metabolite profiling" of biological samples, allowing for the precise and confident analysis of this compound within a complex biological matrix.

| Analytical Technique | Application for this compound Analysis | Future Goal |

| UHPLC | Separation from isomers and other metabolites. | Development of isomer-specific columns. |

| HR-MS/MS | Accurate mass determination and structural fragmentation. | Creation of a public spectral library for sulfated flavonoids. |

| NMR Spectroscopy | Unambiguous structural confirmation. | Increased use for validating the identity of newly discovered metabolites. |

| Integrated Platforms | Combining LC, MS, and NMR for comprehensive analysis. | A holistic and standardized workflow for flavonoid metabolome analysis. |

Deeper Mechanistic Insights into Cellular and Molecular Interactions (In Vitro)

A significant gap in flavonoid research is the common use of parent compounds (aglycones) in in vitro bioactivity assays, which are not the primary forms found in circulation. nih.govcambridge.org Future research must prioritize the use of physiologically relevant metabolites like this compound to obtain biologically meaningful data. This requires the chemical synthesis of this specific metabolite to serve as an authentic analytical standard and for use in cell culture experiments. cambridge.org

Key areas for in vitro investigation include:

Cellular Uptake and Transport: How does this compound enter cells? Identifying the specific transporters involved in its cellular influx and efflux is fundamental to understanding its ability to reach intracellular targets.

Interaction with Signaling Pathways: Studies should explore the effect of this metabolite on key cellular signaling pathways related to inflammation, oxidative stress, and cell survival. It is important to compare its activity to its precursor, 3'-O-methylepicatechin, to understand the impact of sulfation.

Enzyme Inhibition/Modulation: Assessing the ability of this compound to interact with and modulate the activity of specific enzymes is a crucial research avenue. The negatively charged sulfate group could significantly alter binding affinity compared to non-sulfated forms.

Gene Expression Analysis: Utilizing transcriptomics and proteomics will allow for an unbiased, broad-spectrum analysis of how this compound alters cellular function at the gene and protein expression levels.

These in vitro studies should be conducted using a range of cell models relevant to human health, such as endothelial cells, immune cells, and neuronal cells, to provide a comprehensive picture of the compound's potential biological effects.

| In Vitro Model | Research Focus | Potential Insight |

| Endothelial Cells | Effects on nitric oxide production, cell adhesion molecules. | Role in vascular health. |

| Immune Cells (e.g., Macrophages) | Modulation of cytokine production and inflammatory responses. | Anti-inflammatory potential. |

| Neuronal Cells | Protection against oxidative stress-induced cell death. | Neuroprotective capabilities. |

By focusing on these targeted research trajectories, the scientific community can move beyond simple identification and begin to unravel the true metabolic fate and biological relevance of this compound, contributing to a more accurate understanding of the health effects of dietary flavonoids.

Q & A

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

- Apply design of experiments (DoE) to test reaction parameters (e.g., sulfating agents, reaction time). Use green chemistry principles (e.g., enzymatic sulfation) to improve efficiency. Characterize intermediates via LC-MS and optimize purification using preparative HPLC or crystallization .

Q. How can advanced spectroscopic tools clarify the compound’s interaction mechanisms in biological systems?

- Employ surface plasmon resonance (SPR) for real-time binding kinetics with target proteins. Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to visualize structural interactions. Pair these with computational docking simulations to predict binding affinities .

Q. What methodologies ensure reproducibility in pharmacokinetic studies of this compound?

- Adhere to FDA guidelines for preclinical trials: use standardized animal models (e.g., Sprague-Dawley rats), define pharmacokinetic parameters (e.g., AUC, Cmax), and validate assays (e.g., LC-MS/MS for plasma quantification). Publish full protocols, including ethical approvals and statistical models .

Q. How can interdisciplinary collaboration address knowledge gaps in the compound’s mechanistic roles?

- Form consortia with experts in metabolomics, structural biology, and bioinformatics. Integrate multi-omics data (e.g., transcriptomics, proteomics) using platforms like KNIME or Galaxy. Publish collaborative datasets in open-access repositories (e.g., Zenodo) to encourage community-driven analysis .

Methodological Guidelines

- Data Presentation : Include tables comparing spectral data (e.g., <sup>1</sup>H NMR shifts) across studies and figures illustrating mechanistic hypotheses.

- Statistical Reporting : Use ANOVA for multi-group comparisons and Cohen’s d for effect sizes. Report p-values with confidence intervals .

- Ethical Compliance : Detail IRB approvals for biological studies and chemical safety protocols (e.g., fume hood use, waste disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.